1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I₂) or N-iodosuccinimide (NIS).
Attachment of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a base.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxymethyl group.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-sec-butyl-4-azido-3-(methoxymethyl)-1H-pyrazole.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
1-sec-butyl-4-chloro-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-sec-butyl-4-bromo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-sec-butyl-4-fluoro-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-sec-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to distinct chemical and biological behaviors.
Properties
IUPAC Name |
1-butan-2-yl-4-iodo-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDUYIIBKDXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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